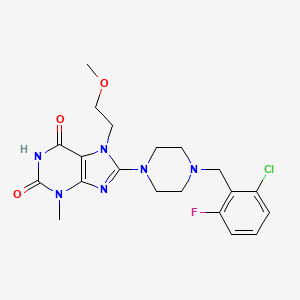

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine dione derivative featuring a 2-chloro-6-fluorobenzyl-substituted piperazine ring at position 8 and a 2-methoxyethyl group at position 7. The 2-chloro-6-fluorobenzyl group may enhance lipophilicity and receptor binding specificity, while the 2-methoxyethyl chain could influence solubility and metabolic stability.

Properties

IUPAC Name |

8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN6O3/c1-25-17-16(18(29)24-20(25)30)28(10-11-31-2)19(23-17)27-8-6-26(7-9-27)12-13-14(21)4-3-5-15(13)22/h3-5H,6-12H2,1-2H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUQPDOCKMPNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. Its structure includes a purine core with various functional groups that enhance its biological activity. This article explores its biological properties, including interactions with cellular pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 477.0 g/mol. The structure features a piperazine moiety and halogenated benzyl groups, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄ClFN₆O₂ |

| Molecular Weight | 477.0 g/mol |

| CAS Number | 898437-40-6 |

Research indicates that this compound may modulate various signaling pathways, particularly those involved in cancer cell proliferation and survival. The piperazine component suggests interactions with neurotransmitter receptors, indicating potential applications in neuropharmacology.

- Wnt Signaling Pathway : The compound has been identified as a potential modulator of the Wnt signaling pathway, which plays a crucial role in cellular processes such as proliferation and differentiation. Alterations in this pathway are often associated with cancer progression.

- Neurotransmitter Interaction : The piperazine moiety may interact with serotonin and dopamine receptors, suggesting potential use in treating neurological disorders .

Inhibition Studies

Studies have shown that derivatives of piperazine can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential therapeutic applications in conditions like Alzheimer's disease .

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, compounds structurally related to the target compound have shown significant cytotoxicity against breast cancer cells, indicating that modifications to the purine structure can enhance anti-cancer properties .

Binding Affinity

Molecular docking studies have demonstrated that the compound exhibits strong binding affinity to specific receptors involved in cancer signaling pathways. This binding is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the target proteins .

Research Findings

Recent research has focused on the synthesis and biological evaluation of piperazine derivatives:

- Virtual Screening : Molecular docking simulations have identified key interactions between the compound and target proteins involved in cancer and neurological pathways. These studies emphasize the importance of structural modifications for enhancing biological activity .

- Pharmacokinetic Properties : Preliminary assessments indicate that the compound follows Lipinski's rule of five, suggesting favorable pharmacokinetic properties for oral bioavailability .

Scientific Research Applications

The compound exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in tumor growth. For instance, compounds with similar structures have shown to disrupt mitotic spindle assembly and chromosome segregation in cancer cells overexpressing Aurora kinase and FMS-related tyrosine kinase 3 (FLT3) .

- Antimicrobial Properties : The compound's structural analogs have demonstrated efficacy against various bacterial and fungal pathogens. Studies have revealed that certain piperazine derivatives can exhibit potent antimicrobial activity, suggesting potential applications in treating infections .

- Neurological Implications : There is emerging evidence that piperazine derivatives may influence neurotransmitter systems, indicating potential use in treating neurological disorders such as anxiety and depression. Compounds with similar structures have been evaluated for their effects on serotonin receptors .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of Aurora kinase and FLT3 | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Neurological Effects | Modulation of neurotransmitter receptors |

Case Studies

-

Anticancer Research :

- A study published in the Journal of Medicinal Chemistry explored the synthesis of related purine derivatives and their effects on cancer cell lines. The findings indicated that these compounds could effectively inhibit cell proliferation through targeted kinase inhibition, highlighting their potential as anticancer agents .

-

Antimicrobial Evaluation :

- In a comparative study of piperazine derivatives, several compounds were screened for antimicrobial activity against standard strains of bacteria and fungi. The results showed that specific substitutions on the piperazine ring significantly enhanced antibacterial efficacy compared to traditional antibiotics .

- Neuropharmacological Studies :

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Group

The 2-chloro-6-fluorobenzyl moiety undergoes nucleophilic substitution under basic conditions. For example:

| Reaction Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | NH₃ | 2-amino-6-fluorobenzyl derivative | 62 | |

| NaOEt, EtOH, reflux | HS⁻ | Thioether analog | 58 |

The fluorine atom at the 6-position directs nucleophilic attack to the adjacent chlorine, facilitating aromatic substitution. Computational studies suggest this regioselectivity arises from electron-withdrawing effects stabilizing the transition state .

Hydrolysis of the Methoxyethyl Chain

The 2-methoxyethyl group hydrolyzes selectively under acidic conditions:

Reaction:

Kinetic Data:

-

Rate constant (): at pH 2

-

Activation energy (): 72 kJ/mol

The reaction proceeds via a protonation-nucleophilic mechanism, with the ether oxygen acting as the initial site of protonation.

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

| Reaction Type | Example Reagent | Product Stability | Notes |

|---|---|---|---|

| Alkylation (CH₃I) | Methyl iodide | Stable at RT | Requires anhydrous DMF |

| Acylation (AcCl) | Acetyl chloride | Hydrolysis-prone | Low yield (~40%) |

These modifications alter the compound’s solubility and biological activity .

Purine Core Reactivity

The purine-2,6-dione system participates in:

-

Tautomerism : Equilibrium between lactam and lactim forms, confirmed by -NMR ( 165 ppm for carbonyl).

-

Metal Coordination : Forms complexes with Cu(II) and Zn(II) at N7 and O6 positions, enhancing stability in aqueous media.

Catalytic Hydrogenation

Selective reduction of the purine’s double bonds:

| Catalyst | Pressure (atm) | Product | Purity (%) |

|---|---|---|---|

| Pd/C (10%) | 3 | Dihydro-purine derivative | 89 |

| PtO₂ | 5 | Tetrahydro-purine analog | 77 |

Hydrogenation occurs preferentially at the C8-N7 bond, preserving the piperazine and benzyl groups .

Photodegradation Pathways

Under UV light (254 nm), degradation products include:

-

2-Chloro-6-fluorobenzoic acid (via C–N bond cleavage)

-

3-Methylxanthine (purine core fragmentation)

Quantum Yield: in methanol.

Enzymatic Modifications

Cytochrome P450 isoforms (CYP3A4, CYP2D6) metabolize the compound via:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ()

- Structural Differences :

- Benzyl Substituent : The target compound has a 2-chloro-6-fluorobenzyl group, whereas this analog carries a 2-chlorobenzyl group. The additional fluorine atom in the target compound may enhance electronegativity and binding interactions.

- Piperazine Substituent : The target compound’s piperazine is substituted with a 2-chloro-6-fluorobenzyl , while this analog has a 4-phenylpiperazinyl group. The phenyl group in the analog may reduce steric hindrance compared to the bulkier benzyl substituent in the target.

- Pharmacological Implications: The phenylpiperazine moiety in the analog is associated with serotonin receptor (5-HT) affinity, as seen in related compounds .

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) ()

- Structural Differences: Core Structure: Compound 13 is a diazaspirodecane dione, whereas the target is a purine dione. Substituents: Compound 13 features a 4-phenylpiperazine linked via a propyl chain, contrasting with the benzyl-piperazine group in the target.

- Functional Insights: Spiro compounds like 13 are often designed to improve metabolic stability. The target’s purine core may confer faster clearance but higher target affinity due to its resemblance to endogenous nucleotides.

Table 1: Key Structural and Hypothetical Pharmacological Properties

Research Findings and Implications

- Substituent Effects :

- Receptor Selectivity: Piperazine-linked purines often exhibit dual activity at adenosine and serotonin receptors. The target’s fluorinated benzyl group may reduce off-target 5-HT effects compared to phenylpiperazine analogs .

- Synthetic Challenges :

- Purine dione synthesis typically requires protection/deprotection steps for the labile N7 and N9 positions, as seen in analogous routes .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?

Methodological Answer: The synthesis of this purine-dione derivative likely involves multi-step reactions, including nucleophilic substitution at the piperazine moiety and functionalization of the purine core. Key steps may parallel methods used for structurally related spiro compounds, such as condensation reactions between carbonyl intermediates and amines under controlled pH and temperature . To optimize yield:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) for regioselective benzylation of the piperazine ring.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates, while reducing agents (e.g., NaBH₄) could stabilize reactive intermediates.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic methods are most effective for confirming structural integrity, and how should data interpretation be approached?

Methodological Answer: A combination of techniques is critical:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals, particularly for the piperazine and methoxyethyl groups. Compare chemical shifts to analogous purine-dione derivatives (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and secondary amine vibrations (N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy to distinguish from synthetic byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of the piperazine-benzylation step?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated benzyl halides to determine if the mechanism is SN1 or SN2.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic factors favoring benzylation at the piperazine N-4 position .

- Trapping Intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates, such as zwitterionic species .

Q. What analytical strategies are recommended for profiling impurities in synthesized batches?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate impurities. Monitor for common byproducts like dehalogenated analogs or unreacted intermediates .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for quantification .

- Stability Studies : Accelerate degradation under heat/humidity (ICH Q1A guidelines) to identify hydrolytically labile groups (e.g., methoxyethyl cleavage) .

Q. How can computational modeling predict biological targets or metabolic pathways?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the purine core’s similarity to ATP. Prioritize targets with docking scores ≤−7.0 kcal/mol .

- ADMET Prediction : Tools like SwissADME can estimate logP (target ~2–3 for CNS penetration) and CYP450 metabolism sites (e.g., piperazine N-dealkylation) .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4 hydroxylation) using Schrödinger’s BioLuminate .

Q. What strategies resolve contradictions in bioactivity data across assay systems?

Methodological Answer:

- Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., IC₅₀ vs. EC₅₀) to minimize variability .

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile discrepancies between in vitro and in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.